molecular formula C17H12N4O4S3 B2502314 Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226454-03-0

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2502314
CAS No.: 1226454-03-0
M. Wt: 432.49
InChI Key: DITICFDCSLIHEW-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H12N4O4S3 and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

This compound and its derivatives have been explored for their chemical reactivity and potential in synthesizing novel chemical structures. For instance, studies have shown the reactivity of similar compounds under the influence of different bases, leading to the formation of various derivatives through reactions such as ring opening, sulfanyl substitution, and cyclization (Remizov, Pevzner, & Petrov, 2019). These reactions are crucial for the development of new materials and bioactive molecules with potential pharmaceutical applications.

Antimicrobial and Antifungal Activities

Compounds within the same chemical family have demonstrated significant antimicrobial and antifungal activities. For example, a study highlighted the synthesis of derivatives that showed potent activity against a range of microbial and fungal pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010). Such research is critical in the fight against drug-resistant bacterial and fungal strains.

Biological Activity and Drug Discovery

Research has also focused on the compound's role as a building block in drug discovery, particularly in synthesizing hydroxy-substituted benzo[d]thiazole derivatives. These derivatives are considered promising due to their potential bioactivities, offering a versatile foundation for the development of new therapeutic agents (Durcik et al., 2020). The ability to substitute at various positions on these compounds allows for extensive exploration of chemical space and the identification of novel bioactive molecules.

Nematicidal and Antitumor Potential

Some derivatives have been synthesized and tested for their nematicidal activity against specific nematodes, showing promising results comparable to standard treatments (Reddy, Rao, Yakub, & Nagaraj, 2010). Additionally, the antitumor potential of related compounds, through the design of antitumor agents using benzothiazole derivatives, has been investigated, revealing compounds with superior activity to well-known drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Properties

IUPAC Name

methyl 5-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S3/c1-24-15(23)11-7-6-9(25-11)8-26-17-21-20-16(28-17)19-13(22)14-18-10-4-2-3-5-12(10)27-14/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITICFDCSLIHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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